Nitric Oxide Synthase (NOS) Inhibition Selectivity Profile of Thiazole-2-carboximidamide Derivatives
A derivative of 2-Thiazolecarboximidamide demonstrated a quantifiable selectivity profile across human NOS isoforms. The compound exhibited an IC50 of 6,000 nM against human inducible NOS (iNOS), an IC50 of 700 nM against human endothelial NOS (eNOS), and an IC50 of 26,000 nM against rat iNOS [1]. This 8.6-fold selectivity for eNOS over human iNOS, and a 37-fold selectivity for human eNOS over rat iNOS, is a critical differentiator compared to non-thiazole NOS inhibitors, which often show broad, non-selective inhibition [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) and Isoform Selectivity |
|---|---|
| Target Compound Data | IC50: 6,000 nM (human iNOS); 700 nM (human eNOS); 26,000 nM (rat iNOS) |
| Comparator Or Baseline | Non-thiazole NOS inhibitors (class-level baseline, often lacking isoform selectivity) |
| Quantified Difference | 8.6-fold selectivity for eNOS over iNOS; 37-fold selectivity for human eNOS over rat iNOS |
| Conditions | In vitro enzyme inhibition assay using recombinant human and rat NOS isoforms [1] |
Why This Matters
Procurement decisions for NOS inhibitor research should prioritize this scaffold due to its demonstrable isoform selectivity, which is essential for developing targeted therapeutics with minimized off-target effects.
- [1] BindingDB. BDBM50206066: N-(2-{1-[2-(3H-imidazol-4-yl)-ethyl]-piperidin-4-ylamino}-benzothiazol-6-yl)-thiophene-2-carboxamidine. Enzyme Inhibition Constant Data. View Source
- [2] Silverman, R. B., et al. (2025). A step forward for neuronal Nitric Oxide Synthase Inhibitors against Melanoma. PDB entry 9MWR. View Source
